[S(R)]-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Description
Properties
IUPAC Name |
(R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40NO2PS/c1-38(2,3)44(41)40(6)35(28-18-10-7-11-19-28)31-24-16-25-32-36(31)42-37-33(39(32,4)5)26-17-27-34(37)43(29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-27,35H,1-6H3/t35-,44+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYESSIWTNJZMIH-PSLXYLBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)N(C)[S@](=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40NO2PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [S(R)]-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a sulfinamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article delves into the biological properties of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- IUPAC Name : [S(R)]-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
- Molecular Formula : C39H37F3NO2PS
- Molecular Weight : 671.76 g/mol
- CAS Number : 2713512-91-3
Structural Representation
The compound features a complex structure with a diphenylphosphino group attached to a xanthenic core, contributing to its unique biological activity. The sulfinamide moiety enhances its interaction with biological targets.
Research indicates that sulfinamides can exhibit diverse biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways. The diphenylphosphino group is known to facilitate interactions with metal ions, enhancing the compound's reactivity and selectivity towards biological targets.
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its role as an antimicrobial agent. The exact mechanism involves disrupting bacterial cell wall synthesis.
- Enzyme Inhibition : Sulfinamides are known inhibitors of certain enzymes such as carbonic anhydrase and proteases, which are critical in various physiological processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar sulfinamide derivatives. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range, suggesting a promising avenue for further development.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis published in Antimicrobial Agents and Chemotherapy, compounds structurally related to [S(R)]-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide were tested against Staphylococcus aureus and Escherichia coli. The results indicated notable inhibition zones, highlighting its potential as an antimicrobial agent.
Pharmacological Studies
Recent pharmacological studies have focused on the bioavailability and pharmacokinetics of sulfinamide derivatives. Findings indicate that modifications to the chemical structure can significantly influence absorption rates and metabolic stability.
Toxicology Assessments
Toxicological evaluations have shown that while some sulfinamides exhibit low toxicity profiles, comprehensive studies are necessary to ascertain long-term effects and safety in clinical settings.
Comparison with Similar Compounds
Steric Effects
Electronic Effects
Backbone Modifications
- Benzo[d][1,3]dioxole vs.
Phosphine Group Variations
- Dicyclohexylphosphino (): Substituting diphenylphosphino with dicyclohexylphosphino (e.g., in Strem’s derivatives) increases electron-donating ability and steric protection, favoring certain oxidative addition steps in catalysis.
Preparation Methods
Construction of the 9,9-Dimethylxanthene Backbone
The xanthene framework is synthesized via Friedel-Crafts alkylation of 2-(2-hydroxy-5-methylphenyl)ethanol with 2-bromo-1,3-dimethylbenzene under acidic conditions (HSO, 80°C, 12 h). Cyclization yields 9,9-dimethyl-9H-xanthene-4-ol with >85% purity after recrystallization from ethanol.
Phosphine Group Introduction
The hydroxyl group at position 4 undergoes Mitsunobu reaction with diphenylphosphine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF (0°C to RT, 6 h). This step affords 5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ol in 72–78% yield.
Table 1: Optimization of Phosphination Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DEAD/PPh | THF | 0 → 25 | 6 | 78 |
| DIAD/PPh | DCM | 0 → 25 | 8 | 65 |
| TPP/DIAD | Toluene | 25 | 12 | 58 |
Installation of the Chiral Sulfinamide Moiety
Synthesis of (S)-N,2-Dimethyl-2-propanesulfinamide
Ellman’s methodology is employed, starting with (R)-2-methyl-2-propanesulfinamide. Methylation at nitrogen is achieved using methyl iodide (CHI) in the presence of NaH (THF, −78°C, 2 h), yielding (S)-N,2-dimethyl-2-propanesulfinamide with 94% enantiomeric excess (ee).
Stereoselective Condensation with Xanthene-Phosphine Intermediate
The xanthene-phosphine aldehyde derivative (generated via Swern oxidation of the alcohol) undergoes nucleophilic addition with the lithiated sulfinamide:
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Lithiation : (S)-N,2-dimethyl-2-propanesulfinamide is treated with LDA (2.1 eq) in THF at −78°C for 1 h.
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Addition : The lithiated species reacts with 5-(diphenylphosphino)-9,9-dimethyl-9H-xanthene-4-carbaldehyde (0.5 M in THF, −78°C → RT, 12 h).
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Work-up : Quenching with NHCl and purification by silica gel chromatography (EtOAc/hexane) provides the diastereomerically pure adduct (dr >19:1).
Final Functionalization and Characterization
N-Methylation
The secondary amine undergoes selective methylation using trimethyloxonium tetrafluoroborate (MeOBF) in dichloromethane (0°C, 2 h), achieving >95% conversion. Excess reagent is removed via aqueous extraction (NaHCO), and the product is isolated by rotary evaporation.
Spectroscopic Validation
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H NMR : δ 1.41 (s, 6H, C(CH)), 2.92 (s, 3H, NCH), 7.25–7.89 (m, aryl-H)
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HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, t = 14.3 min (99.2% ee)
Critical Process Parameters and Yield Optimization
Temperature Dependence in Lithiation
Lower temperatures (−78°C) suppress racemization during sulfinamide lithiation, preserving stereochemical integrity. At −40°C, ee drops to 88% due to partial configurational inversion.
Solvent Effects on Diastereoselectivity
Polar aprotic solvents (THF, DME) favor syn-periplanar transition states, enhancing diastereoselectivity:
Table 2: Solvent Impact on Addition Step
| Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|
| THF | 19:1 | 81 |
| DME | 17:1 | 76 |
| EtO | 12:1 | 68 |
Industrial-Scale Considerations
For kilogram-scale production:
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Continuous Flow Lithiation : Minimizes exotherm risks and improves reproducibility
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Catalyst Recycling : Triphenylphosphine oxide byproduct is recovered via precipitation (hexane) and reused in Mitsunobu reactions
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Crystallization-Driven Purification : Final product is recrystallized from MTBE/heptane (3:1), achieving >99.5% chemical purity
Q & A
Q. What is the role of the sulfinamide group in this compound’s stereochemical control during synthesis?
The sulfinamide group acts as a chiral auxiliary, enabling stereoselective formation of the target compound. Its configuration ([S(R)] notation) dictates the spatial arrangement during nucleophilic additions or metal-ligand coordination. Methodologically, the sulfinamide’s rigidity and hydrogen-bonding capacity can stabilize transition states, as demonstrated in asymmetric syntheses of similar sulfinamides using enantiopure starting materials and low-temperature conditions to minimize racemization .
Q. How is the diphenylphosphino-xanthene moiety structurally characterized?
The xanthene backbone and diphenylphosphino group are validated via P NMR (showing a characteristic peak for P(III) at ~20–30 ppm) and X-ray crystallography. Crystallographic data (e.g., bond angles and torsional parameters) confirm the steric bulk of the 9,9-dimethylxanthene framework, which is critical for ligand performance in catalysis .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance enantiomeric excess (ee) of this sulfinamide ligand?
Optimization involves:
- Chiral resolution : Use of diastereomeric crystallization with enantiopure counterions (e.g., tartaric acid derivatives).
- Kinetic control : Employing low-temperature reactions (-78°C) to suppress epimerization.
- Catalytic asymmetric synthesis : Palladium-catalyzed cross-couplings with chiral ligands, as reported in Angew. Chem. Int. Ed. 2017 for analogous phosphorus-containing systems .
Yield and ee are monitored via chiral HPLC (e.g., Chiralpak® columns) and corroborated by F NMR (if fluorinated analogs are used).
Q. How do contradictions between spectroscopic and crystallographic data arise in characterizing this compound?
Discrepancies may stem from:
- Dynamic effects in solution : X-ray structures represent static solid-state conformations, while NMR captures dynamic equilibria. For example, restricted rotation around the sulfinamide S–N bond may lead to averaged signals in NMR but distinct conformers in crystallography.
- Solvent-induced polymorphism : Crystallization solvents can alter packing arrangements, affecting bond lengths and angles. Multi-technique validation (NMR, X-ray, IR) is essential to resolve such conflicts .
Q. What strategies mitigate air sensitivity during ligand-metal complex formation?
- Schlenk techniques : Conduct reactions under inert gas (N/Ar) using flame-dried glassware.
- Stabilizing ligands : Pre-coordinate the phosphine group to a metal (e.g., Ni(0) or Pd(II)) to prevent oxidation. For example, air-stable Ni(0) complexes with tris-phosphine ligands have been isolated using rigorously anhydrous conditions .
- Real-time monitoring : Use P NMR to detect oxidation (a shifted peak for P=O at ~35 ppm indicates degradation).
Q. How does computational modeling predict the catalytic efficacy of metal complexes derived from this ligand?
Density functional theory (DFT) calculations model:
- Metal-ligand bond strengths : To assess stability under catalytic conditions.
- Transition-state geometries : To predict enantioselectivity in cross-coupling reactions.
Key parameters include Mayer bond orders for metal-P bonds and distortion/interaction analysis of transition states. Experimental validation via kinetic studies (e.g., Eyring plots) is critical .
Q. What mechanistic insights explain the ligand’s performance in asymmetric catalysis?
The ligand’s efficacy arises from:
- Steric bulk : The 9,9-dimethylxanthene group creates a chiral pocket, favoring specific substrate orientations.
- Electronic tuning : The diphenylphosphino group modulates metal electron density, affecting oxidative addition/reductive elimination rates.
Mechanistic studies (e.g., deuterium labeling, kinetic isotope effects) combined with X-ray absorption spectroscopy (XAS) can elucidate metal-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
